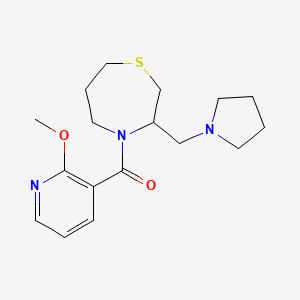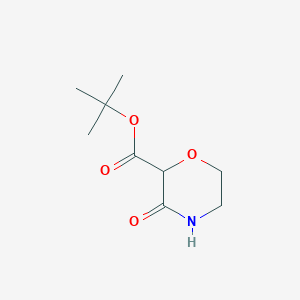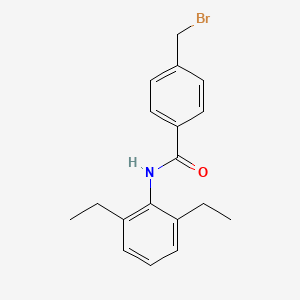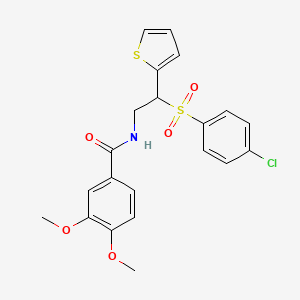
N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide: is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of quinoline and morpholine moieties in its structure suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is synthesized through a Friedländer synthesis involving the condensation of aniline with a ketone.
Oxalamide Formation: The quinoline derivative is then reacted with oxalyl chloride to form the corresponding oxalyl chloride intermediate.
Morpholine Addition: Finally, the oxalyl chloride intermediate is reacted with 2-morpholinoethylamine to yield this compound.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amines or reduced oxalamide derivatives.
Substitution: Substituted morpholine or quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Potential use as a ligand in catalytic reactions due to the presence of nitrogen atoms.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: The quinoline moiety suggests potential antimicrobial properties.
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial DNA or enzymes, disrupting their function. The quinoline moiety could intercalate into DNA, while the morpholine ring might interact with proteins or enzymes, inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
N1-(2-chloroquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide: Similar structure with a chloro group instead of a methyl group.
N1-(2-methylquinolin-4-yl)-N2-(2-piperidinoethyl)oxalamide: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness:
- The presence of the methyl group on the quinoline ring may influence the compound’s reactivity and biological activity.
- The morpholine ring provides a unique set of interactions compared to other similar compounds, potentially affecting its solubility and binding properties.
Eigenschaften
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-12-16(14-4-2-3-5-15(14)20-13)21-18(24)17(23)19-6-7-22-8-10-25-11-9-22/h2-5,12H,6-11H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWIHKPTUPRKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)
![3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2369546.png)



![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)

![(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2369556.png)

![3-(dimethylamino)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2369559.png)
![(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2369564.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2369567.png)
